4-methyl-1-[(1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}azetidin-3-yl)methyl]-1H-pyrazole
CAS No.: 2549040-40-4
Cat. No.: VC11819367
Molecular Formula: C18H18N8
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549040-40-4 |
|---|---|
| Molecular Formula | C18H18N8 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 7-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine |
| Standard InChI | InChI=1S/C18H18N8/c1-13-7-21-25(8-13)11-14-9-24(10-14)17-16-18(20-12-19-17)26(23-22-16)15-5-3-2-4-6-15/h2-8,12,14H,9-11H2,1H3 |
| Standard InChI Key | XDKDSNSGCLZQBW-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
| Canonical SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
Introduction
Structural Features
Azetidine Ring System
The azetidine ring, a four-membered saturated nitrogen heterocycle, introduces significant ring strain due to its small size, which enhances its reactivity in nucleophilic substitution reactions. In this compound, the azetidine serves as a central scaffold, connecting the pyrazole and triazolo-pyrimidine units. The methylene bridge (-CH2-) linking the azetidine to the pyrazole moiety further modulates steric and electronic properties, influencing both synthetic accessibility and intermolecular interactions.
Pyrazole Moiety
The 4-methylpyrazole subunit contributes aromaticity and hydrogen-bonding capabilities. The methyl group at the 4-position increases hydrophobicity, potentially enhancing membrane permeability in biological systems. Pyrazole rings are known to participate in π-π stacking and dipole-dipole interactions, making them valuable in targeting enzymes with aromatic binding pockets.
Triazolo[4,5-d]pyrimidine Core
The triazolo-pyrimidine system combines a triazole ring fused to a pyrimidine, creating a planar, electron-deficient aromatic system. The 3-phenyl substituent on the triazole extends conjugation, which may stabilize charge-transfer complexes in protein-ligand interactions. This core is structurally analogous to purine bases, suggesting potential interference with nucleotide-binding proteins or nucleic acid processes.
Phenyl Substituent
The phenyl group at the 3-position of the triazole ring introduces additional hydrophobicity and rotational constraints. Its orientation relative to the triazolo-pyrimidine plane could influence binding affinity in target proteins through van der Waals interactions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2549040-40-4 |
| Molecular Formula | C18H18N8 |
| Molecular Weight | 346.4 g/mol |
| SMILES | CC1=CN(N=C1)CC2CN(C2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5 |
| InChIKey | XDKDSNSGCLZQBW-UHFFFAOYSA-N |
| Topological Polar Surface Area | 36.28 Ų (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step sequences, typically starting with the preparation of the triazolo-pyrimidine core. A plausible route includes:
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Formation of the Triazolo-Pyrimidine: Cyclocondensation of 4,6-dichloropyrimidine-5-amine with phenyl azide under Huisgen conditions, followed by selective substitution at the 7-position.
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Azetidine Functionalization: Introduction of the azetidine ring via nucleophilic aromatic substitution (SNAr) using 3-(chloromethyl)azetidine.
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Pyrazole Coupling: Mitsunobu or alkylation reactions to attach the 4-methylpyrazole unit to the azetidine methylene bridge.
Yield optimization remains challenging due to steric hindrance at the azetidine nitrogen and competing side reactions during triazole formation.
Optimization Strategies
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Catalyst Screening: Palladium-based catalysts (e.g., PdCl2(DPPF)) improve cross-coupling efficiency in analogous triazolo-pyrimidine systems .
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Solvent Systems: Polar aprotic solvents like DMF enhance solubility of intermediates, while microwave irradiation reduces reaction times .
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Protecting Groups: Temporary protection of the pyrazole NH with SEM (trimethylsilylethoxymethyl) groups prevents undesired side reactions during azetidine functionalization.
Reactivity Profile
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Nucleophilic Substitution: The azetidine’s tertiary nitrogen readily undergoes alkylation or acylation, enabling further derivatization.
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Electrophilic Aromatic Substitution: The pyrazole and triazole rings participate in nitration or halogenation at electron-deficient positions.
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Oxidation: The azetidine ring is susceptible to ring-opening oxidation under strong acidic conditions, forming linear diamines.
| Target Class | Proposed Mechanism |
|---|---|
| Protein Kinases | ATP-competitive inhibition |
| DNA Topoisomerases | Intercalation and strand breakage |
| Phosphodiesterases | Allosteric modulation |
Comparison with Structural Analogs
The compound’s uniqueness lies in its combination of azetidine and triazolo-pyrimidine moieties. Compared to simpler pyrazole-triazole hybrids, the azetidine spacer:
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Reduces planarity, potentially improving bioavailability.
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Introduces a chiral center (azetidine C3), enabling enantioselective interactions.
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Lowers topological polar surface area (TPSA) compared to piperazine-containing analogs, enhancing blood-brain barrier permeability.
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